molecular formula C11H6F17N3 B1280960 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl azide CAS No. 852527-61-8

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl azide

Cat. No. B1280960
M. Wt: 503.16 g/mol
InChI Key: GYAWTXGPAGMMFQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, a non-chiral and rigid analogue of 2-aminoadipic acid, was achieved through a six-step process starting from dimethyl-meso-2,5-dibromohexanedioate, culminating in a total yield of 28%. A critical step in this synthesis involved the double alkylation of dimethyl pyrrolidine-2,5-dicarboxylate using 1-bromo-2-chloroethane . This process highlights the complexity and precision required in the synthesis of such specialized bicyclic compounds.

Molecular Structure Analysis

The molecular structures of derivatives of 7-azabicyclo[2.2.1]heptane were explored through high-pressure synthesis, with the structures of two specific adducts being determined by X-ray crystallographic analysis. These adducts were formed from reactions with N-phenylmaleimide and N-benzoylpyrrole, as well as the dihydro adduct of N-phenylmaleimide with N-acetylpyrrole. The analysis revealed that conformational isomerism in these structures is primarily due to restricted rotation around the amide C–N bond, with an energy barrier similar to that found in acyclic amides, measured at approximately 70 kJ mol⁻¹ .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The papers discuss the conformational properties of some derivatives of 7-azabicyclo[2.2.1]heptane, which were synthesized under high pressure. The properties of these compounds, such as stability and conformational isomerism, were examined using ¹H NMR temperature-dependent spectra and nuclear Overhauser effect differences. The findings suggest that the derivatives are generally unstable with respect to the retro-Diels–Alder reaction, which is a significant consideration for the physical and chemical properties of these compounds .

Scientific Research Applications

Organocatalytic Reactions

The application of Heptadecafluoroundecyl Azide in organocatalysis is exemplified in the study of constrained beta-proline analogues in aldol reactions. This research highlights the use of bicyclic systems like Heptadecafluoroundecyl Azide for enhanced selectivity in catalytic reactions, with a focus on the geometry of the carboxylic acid group in transition states (Armstrong, Bhonoah, & White, 2009).

properties

IUPAC Name

11-azido-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoroundecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F17N3/c12-4(13,2-1-3-30-31-29)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYAWTXGPAGMMFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60464260
Record name 11-Azido-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoroundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl azide

CAS RN

852527-61-8
Record name 11-Azido-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoroundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Undecane, 11-azido-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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